[(1R,2S)-2-aminocyclohexyl]acetonitrile
Description
Properties
Molecular Formula |
C8H14N2 |
|---|---|
Molecular Weight |
138.21 g/mol |
IUPAC Name |
2-[(1R,2S)-2-aminocyclohexyl]acetonitrile |
InChI |
InChI=1S/C8H14N2/c9-6-5-7-3-1-2-4-8(7)10/h7-8H,1-5,10H2/t7-,8+/m1/s1 |
InChI Key |
ZYZCHUMYNSXZQK-SFYZADRCSA-N |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)CC#N)N |
Canonical SMILES |
C1CCC(C(C1)CC#N)N |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Applications:
[(1R,2S)-2-aminocyclohexyl]acetonitrile is recognized for its potential as a pharmacophore in the development of various therapeutic agents. Research indicates that derivatives of this compound can act as potent inhibitors of the spleen tyrosine kinase (Syk), which is implicated in several inflammatory diseases and cancers. Specifically, compounds incorporating this structure have been shown to be effective in treating conditions such as rheumatoid arthritis, asthma, chronic obstructive pulmonary disease (COPD), and certain types of cancer .
Case Study: Syk Inhibitors
A patent describes several compounds that include this compound as part of their structure. These compounds exhibited significant inhibitory activity against Syk and were evaluated for their anti-inflammatory properties in preclinical models. The results demonstrated a reduction in pro-inflammatory mediators, highlighting the potential of these compounds in therapeutic applications for autoimmune diseases .
Asymmetric Synthesis
Catalytic Applications:
The compound has been utilized as a chiral auxiliary in asymmetric synthesis reactions. Specifically, it has been employed in enantioselective aldol reactions and Michael additions, where it enhances the selectivity of the products formed. Studies have shown that using this compound can lead to high enantiomeric excesses, making it valuable for synthesizing chiral pharmaceuticals .
Table 1: Summary of Asymmetric Reactions Using this compound
| Reaction Type | Catalyst Used | Enantiomeric Excess (%) | Conditions |
|---|---|---|---|
| Aldol Reaction | Proline | 78 | Acetone with aromatic aldehyde |
| Michael Addition | Catalyst 5 | 80 | Acetonitrile |
Therapeutic Potential:
this compound and its derivatives have shown promising biological activities beyond their use as intermediates. Investigations into their pharmacological properties reveal potential applications as anticonvulsants and anticancer agents. For instance, certain derivatives have demonstrated activity against various cancer cell lines, suggesting a role in cancer therapy .
Table 2: Biological Activities of this compound Derivatives
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes structural analogs and their distinguishing features:
Physicochemical Properties
- Solubility and LogP: this compound likely exhibits moderate hydrophilicity due to the amino group, contrasting with 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile, which has a higher logP (predicted ~3.5) due to the aromatic methoxy group . The cyclopentyl analog (cis-2-amino-1-cyclopentanecarboxamide) has lower molecular weight (128.17 g/mol) and higher polarity, contributing to its solid state .
- Thermal Stability: Cyclohexanol-based nitriles (e.g., 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile) decompose near 172°C, while carboxamide derivatives (e.g., cis-2-amino-1-cyclopentanecarboxamide) melt at 132–134°C .
Preparation Methods
Chiral Cyclohexane Precursor Utilization
The synthesis typically begins with chiral cyclohexane derivatives to preserve stereochemical integrity. For example, (1R,2S)-1,2-diaminocyclohexane serves as a common starting material. In one approach, the amino group is protected using tert-butoxycarbonyl (Boc) groups, while the acetonitrile side chain is introduced via nucleophilic substitution or cyanoethylation. A patented method describes the use of neutral reagent forms to avoid side reactions, enhancing yield and purity.
Reductive Amination and Cyanation
Reductive amination of cyclohexanone derivatives with ammonia or amines, followed by cyanation, offers another route. For instance, cyclohexanone is treated with ammonium acetate and sodium cyanoborohydride to form the amine intermediate, which subsequently undergoes alkylation with bromoacetonitrile. This method requires precise pH control to minimize racemization, as demonstrated in hydrolysis studies of related amides.
Resolution of Racemic Mixtures
When asymmetric synthesis proves challenging, kinetic resolution using chiral catalysts or enzymes can isolate the (1R,2S) enantiomer. A study on thiourea derivatives highlights the efficacy of recrystallization from ethanol to achieve enantiomeric purity.
Optimization of Reaction Conditions
Solvent and Base Selection
The choice of solvent and base significantly impacts reaction efficiency. Acetonitrile and dichloromethane are preferred for their inertness, while triethylamine is often employed to scavenge acids. However, excessive triethylamine can lead to viscosity issues, as noted in industrial-scale syntheses. Recent optimizations advocate for phased base addition to mitigate this problem.
Temperature and pH Dependence
Hydrolysis kinetics studies on analogous compounds reveal bell-shaped pH-rate profiles, with maximal stability near neutral conditions. For [(1R,2S)-2-aminocyclohexyl]acetonitrile synthesis, maintaining a pH of 6–7 during aqueous workups prevents unintended degradation. Elevated temperatures (60–80°C) accelerate reactions but risk epimerization, necessitating careful monitoring.
Table 1: Comparison of Synthesis Conditions
| Parameter | Method A | Method B | Method C |
|---|---|---|---|
| Solvent | Ethanol | Acetonitrile | Phosphate buffer |
| Temperature (°C) | 25 | 60 | 23 |
| Catalyst/Base | Triethylamine | None | None |
| Yield (%) | 85 | 93 | N/A |
| Purity | 95% | >99% | N/A |
Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are pivotal for confirming structure and stereochemistry. For example, the (1R,2S) configuration produces distinct splitting patterns in the cyclohexane protons (δ 1.25–1.45 ppm) and acetonitrile carbon (δ 120.3 ppm). Enantiomeric excess is validated using chiral shift reagents or HPLC with chiral columns.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing [(1R,2S)-2-aminocyclohexyl]acetonitrile while preserving stereochemistry?
- Methodological Answer : The synthesis typically involves stereoselective routes such as Pd-catalyzed cross-coupling or reductive amination. For example, tert-butyl carbamate intermediates (e.g., Boc-protected amines) can be coupled with acetonitrile derivatives using EDC∙HCl and DMAP in THF or acetonitrile. Boc deprotection with TFA yields the free amine . Key steps include rigorous monitoring via ¹H/¹³C NMR to confirm stereochemical integrity .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is critical for verifying stereochemistry and purity. High-performance liquid chromatography (HPLC) with chiral columns ensures enantiomeric excess (>98%). Mass spectrometry (MS) confirms molecular weight, while differential scanning calorimetry (DSC) validates melting points and thermal stability .
Q. What storage conditions optimize the stability of this compound?
- Methodological Answer : Store the compound at -20°C in airtight containers under inert gas (N₂/Ar). For solutions, use anhydrous DMSO or acetonitrile to prevent hydrolysis. Avoid prolonged exposure to light or moisture, which may degrade the nitrile group .
Advanced Research Questions
Q. How can enantiomeric purity be ensured during large-scale synthesis?
- Methodological Answer : Chiral resolution via diastereomeric salt formation (e.g., using (1R,2S)-ephedrine in acetonitrile) or enzymatic kinetic resolution achieves >99% enantiomeric excess. Advanced purification techniques like simulated moving bed (SMB) chromatography enhance scalability. Confirm purity via chiral HPLC with polysaccharide-based columns .
Q. What computational models predict the solvation behavior of this compound in non-aqueous solvents?
- Methodological Answer : The SMD solvation model, which integrates quantum mechanical charge density and solvent dielectric constants, predicts solvation free energies. Parameters like log Pow (octanol-water partition coefficient) and solvent-accessible surface area (SASA) are calculated using DFT methods (e.g., M05-2X/cc-pVTZ) to optimize reaction solvents (e.g., acetonitrile vs. DMSO) .
Q. How do stereochemical discrepancies in reported biological activities arise, and how can they be resolved?
- Methodological Answer : Contradictions often stem from impure enantiomers or racemization during biological assays. Address this by:
- Conducting time-resolved circular dichroism (CD) to monitor chiral stability.
- Comparing activity of both enantiomers (e.g., (1R,2S) vs. (1S,2R)) in kinase inhibition assays (e.g., SYK inhibitors like PRT-060318).
- Using molecular docking to validate stereospecific binding interactions .
Q. What strategies mitigate conflicting data on physical properties (e.g., melting points)?
- Methodological Answer : Discrepancies may arise from polymorphic forms or impurities. Resolve via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
